molecular formula C8H14O4 B1581565 Diisopropylperoxyanhydride CAS No. 3437-84-1

Diisopropylperoxyanhydride

Cat. No. B1581565
CAS No.: 3437-84-1
M. Wt: 174.19 g/mol
InChI Key: RPBWMJBZQXCSFW-UHFFFAOYSA-N
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Patent
US03985720

Procedure details

The data of Example III shows that the combined use of isobutyric anhydride and hydrogen peroxide in amounts sufficient to produce theoretically 4.0 × 10-4 moles of diisobutyryl peroxide can initiate the polymerization of vinyl chloride at 50° C. The data further shows that the peroxide is exhausted early in the polymerization. The data of Example IV shows that the combined use of diethyl pyrocarbonate and hydrogen peroxide in amounts sufficient to produce theoretically 3.35 × 10-4 moles of diethyl peroxydicarbonate can initiate the polymerization of vinyl chloride at 50° C. and provide high conversions. Thus, by combining the initiation systems of Examples III and IV as, for example, in Example I (4.5 × 10-4 total moles of theoretical initiator), a smooth and continuous polymerization to high conversions is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](Cl)=[CH2:2].C(O[O:10][C:11](=[O:15])C(C)C)(=O)C(C)C.C([O:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])(=O)OCC.[OH:27]O>>[C:22]([O:21][O:10][C:11]([O:15][CH2:1][CH3:2])=[O:27])([O:24][CH2:25][CH3:26])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)OOC(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(=O)OC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is exhausted early in the polymerization

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)OOC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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